molecular formula C16H16ClN3O4S B13427087 Chloro Cephalexin

Chloro Cephalexin

Cat. No.: B13427087
M. Wt: 381.8 g/mol
InChI Key: YNKFNGGEWIKLLN-UEKVPHQBSA-N
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Description

Chloro Cephalexin is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting cell wall synthesis. The addition of a chlorine atom to cephalexin enhances its properties, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro Cephalexin involves the chlorination of cephalexin. One common method is the reaction of cephalexin with thionyl chloride (SOCl₂) under controlled conditions. This reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent degradation of the β-lactam ring .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Chloro Cephalexin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated cephalexin.

    Substitution: Azido cephalexin.

Scientific Research Applications

Chloro Cephalexin has several scientific research applications:

Mechanism of Action

Chloro Cephalexin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis and death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro Cephalexin is unique due to the presence of the chlorine atom, which enhances its antibacterial activity and stability. This modification allows it to be effective against certain resistant bacterial strains, making it a valuable compound in the development of new antibiotics .

Properties

Molecular Formula

C16H16ClN3O4S

Molecular Weight

381.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-chlorophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16ClN3O4S/c1-7-6-25-15-11(14(22)20(15)12(7)16(23)24)19-13(21)10(18)8-2-4-9(17)5-3-8/h2-5,10-11,15H,6,18H2,1H3,(H,19,21)(H,23,24)/t10-,11-,15-/m1/s1

InChI Key

YNKFNGGEWIKLLN-UEKVPHQBSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)Cl)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)Cl)N)SC1)C(=O)O

Origin of Product

United States

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